BenchChemオンラインストアへようこそ!

Bmn-673 8R,9S

PARP1 Inhibition Stereochemistry Biochemical Assay

Choose BMN-673 8R,9S for its well-characterized 253-fold lower PARP1 potency (IC50=144 nM) vs active Talazoparib—making it the definitive negative control for stereospecific PARP inhibition and PARP-trapping assays. Essential for chiral HPLC method validation, enantiomeric impurity quantification per ICH Q3A, and baseline cytotoxicity benchmarking in BRCA-mutant cells. Unlike generic PARP inhibitors, only this specific (8R,9S) isomer ensures uncompromised data integrity in enantioselective studies.

Molecular Formula C19H14F2N6O
Molecular Weight 380.4 g/mol
CAS No. 1207456-00-5
Cat. No. B1139343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBmn-673 8R,9S
CAS1207456-00-5
SynonymsTalazoparib (8R,9S);  (8R,9S)-BMN-673;  BMN673 (8R,9S);  BMN 673 (8R,9S)
Molecular FormulaC19H14F2N6O
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
InChIInChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1
InChIKeyHWGQMRYQVZSGDQ-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMN-673 8R,9S (CAS 1207456-00-5): Stereochemically Defined PARP1 Inhibitor for Enantioselective Studies


BMN-673 8R,9S (CAS 1207456-00-5), also known as (8R,9S)-Talazoparib, is a specific stereoisomer of the FDA-approved PARP inhibitor Talazoparib (Talzenna). It is a selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) [1]. This compound is a less active enantiomer, displaying an IC50 of 144 nM against PARP1, which is significantly lower in potency compared to its active counterpart, (8S,9R)-Talazoparib (IC50 = 0.57 nM) . Its primary scientific value lies in its use as a critical negative control or comparator in studies investigating the stereospecificity of PARP inhibition, PARP trapping, and downstream biological effects, ensuring data integrity in experiments where the enantiopurity of the active pharmaceutical ingredient is paramount [2].

Why a Generic PARP Inhibitor or Talazoparib Racemate Cannot Substitute for BMN-673 8R,9S


Generic substitution fails for BMN-673 8R,9S because its value is uniquely tied to its specific stereochemistry and reduced potency. Unlike active Talazoparib (8S,9R) or racemic mixtures, this isomer serves as a precise tool for probing stereospecific PARP interactions. Substituting with the active drug would not provide a valid negative control for PARP inhibition experiments, while using other PARP inhibitors like Olaparib or Niraparib introduces different off-target profiles and PARP-trapping potencies that confound stereospecificity studies [1]. The compound's well-defined, lower potency (IC50 = 144 nM) is essential for establishing a baseline in enantioselective assays, such as chiral HPLC method development for pharmaceutical quality control, where it is used to validate the separation and quantification of the active enantiomer from its inactive counterpart [2].

Quantitative Differentiation Evidence for BMN-673 8R,9S (CAS 1207456-00-5)


PARP1 Enzymatic Inhibition: A 253-Fold Difference in Potency Defines (8R,9S)-Talazoparib's Role

(8R,9S)-Talazoparib is significantly less potent than its active enantiomer, (8S,9R)-Talazoparib, in inhibiting PARP1 enzymatic activity. In a cell-free biochemical assay, the IC50 for (8R,9S)-Talazoparib is 144 nM, whereas the active (8S,9R) isomer exhibits an IC50 of 0.57 nM . This represents a 253-fold difference in potency, establishing the (8R,9S) isomer as a low-activity control.

PARP1 Inhibition Stereochemistry Biochemical Assay Negative Control

Cellular PARylation Activity: Differential Potency in a Whole-Cell Context

The functional consequence of the stereochemical difference is evident in cellular assays. (8R,9S)-Talazoparib inhibits PARP-mediated PARylation in whole cells with an EC50 of 864 nM [1]. In contrast, the active (8S,9R)-Talazoparib achieves this at a much lower concentration of 2.51 nM . This 344-fold reduction in cellular potency confirms its utility as a negative control for downstream functional readouts.

Cellular Assay PARylation BRCA Mutation Functional Assay

Antiproliferative Activity in BRCA-Mutant Cancer Cells: A Clear Differentiation in Potency

The difference in antiproliferative activity between the two enantiomers is stark in BRCA-mutant cancer cell lines, which are known to be sensitive to PARP inhibition. In Capan-1 cells (BRCA2 mutant), the EC50 for (8R,9S)-Talazoparib is 1135 nM, whereas the active (8S,9R)-Talazoparib exhibits an EC50 of 5 nM [1]. This 227-fold difference underscores the critical importance of stereochemistry for the compound's therapeutic activity.

BRCA2 Mutant Capan-1 Cells Antiproliferative Activity Cancer Cell Line

Analytical Differentiation: Essential Reference for Enantiomeric Purity Control

The (8R,9S) isomer is a key reference standard for ensuring the quality of Talazoparib drug formulations. A validated chiral HPLC method has been developed to separate and quantify (8S,9R)-Talazoparib from its (8R,9S) enantiomer. This method achieves efficient resolution (Resolution factor, RS > 7) and was successfully applied to tablet analysis to determine enantiomeric purity [1]. The method's validation is crucial for patient safety and therapeutic efficacy, as the presence of the less active isomer could impact dosing and effectiveness.

Chiral Chromatography Analytical Method Quality Control Enantiomeric Purity

High-Value Application Scenarios for Procuring BMN-673 8R,9S (CAS 1207456-00-5)


Essential Negative Control in Stereospecific PARP Biology Studies

The well-characterized 253-fold lower potency of BMN-673 8R,9S (IC50 = 144 nM) compared to active Talazoparib makes it an indispensable negative control. It should be used in parallel with the active enantiomer in biochemical and cellular assays to conclusively demonstrate that observed effects—such as PARP1 inhibition, PARylation suppression, or cytotoxicity in BRCA-mutant cells—are due to the specific, high-affinity binding of the (8S,9R) isomer .

Method Development and Validation for Enantiomeric Purity Analysis

In analytical chemistry, particularly within pharmaceutical quality control, BMN-673 8R,9S is a required reference standard. It is used to develop and validate chiral chromatographic methods (e.g., HPLC, SFC) for the separation and quantification of Talazoparib enantiomers in drug substance and finished product, as demonstrated by its use in a validated method that achieves high resolution (RS > 7) from the active isomer [1].

Comparative Assessment in Cellular Antiproliferative Assays

Given its 227-fold lower potency in BRCA2-mutant Capan-1 cells (EC50 = 1135 nM), the (8R,9S) isomer serves as a critical comparator to confirm that the cytotoxic effects observed with active Talazoparib are directly linked to PARP inhibition. Using this stereoisomer helps to benchmark the therapeutic window and rule out non-specific toxicity, providing a more accurate evaluation of the drug's true on-target efficacy [2].

Reference Standard for Pharmacopeial Compliance and Regulatory Filings

For pharmaceutical manufacturers and contract research organizations, the (8R,9S) stereoisomer is a required impurity standard for meeting regulatory guidelines (e.g., ICH Q3A) concerning the control of stereoisomers in new drug substances. Its availability as a characterized standard is essential for filing Abbreviated New Drug Applications (ANDAs) and maintaining compliance with pharmacopeial monographs for Talazoparib drug products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bmn-673 8R,9S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.